molecular formula C21H19FN4O3S B297405 (5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B297405
M. Wt: 426.5 g/mol
InChI Key: CWPOAFZREJLIBY-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione, commonly known as LFM-A13, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

LFM-A13 inhibits the activity of the enzyme dual-specificity phosphatase 26 (DUSP26), also known as MKP-8. DUSP26 is a negative regulator of the MAPK/ERK signaling pathway, which is involved in cell growth, differentiation, and survival. By inhibiting DUSP26, LFM-A13 enhances the activity of the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis. In addition, LFM-A13 inhibits the production of pro-inflammatory cytokines by inhibiting the activity of DUSP26 in immune cells.
Biochemical and Physiological Effects:
LFM-A13 has been shown to have a wide range of biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis by activating the MAPK/ERK pathway. In immune cells, it inhibits the production of pro-inflammatory cytokines by inhibiting the activity of DUSP26. In animal models of neurodegenerative diseases, it has been shown to have neuroprotective effects by reducing inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of LFM-A13 is its specificity for DUSP26, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of LFM-A13 is its low solubility in water, which can make it difficult to use in some experiments. In addition, its effects may be cell type-specific, which can make it challenging to interpret results from different cell types.

Future Directions

There are several potential future directions for research on LFM-A13. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis. In addition, further research is needed to understand the role of DUSP26 in different biological processes and to identify other potential targets for LFM-A13.

Synthesis Methods

LFM-A13 can be synthesized by the reaction of 2-fluorobenzaldehyde with 4-morpholinoaniline in the presence of potassium carbonate and acetonitrile. The resulting compound is then reacted with thiosemicarbazide in ethanol to obtain the final product, LFM-A13.

Scientific Research Applications

LFM-A13 has been extensively studied in preclinical models for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. LFM-A13 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Properties

Molecular Formula

C21H19FN4O3S

Molecular Weight

426.5 g/mol

IUPAC Name

(5E)-1-(2-fluorophenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H19FN4O3S/c22-17-3-1-2-4-18(17)26-20(28)16(19(27)24-21(26)30)13-23-14-5-7-15(8-6-14)25-9-11-29-12-10-25/h1-8,13,23H,9-12H2,(H,24,27,30)/b16-13+

InChI Key

CWPOAFZREJLIBY-DTQAZKPQSA-N

Isomeric SMILES

C1COCCN1C2=CC=C(C=C2)N/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

SMILES

C1COCCN1C2=CC=C(C=C2)NC=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.